molecular formula C8H8BrFN2O B8164314 5-Bromo-N-ethyl-2-fluoronicotinamide

5-Bromo-N-ethyl-2-fluoronicotinamide

Cat. No.: B8164314
M. Wt: 247.06 g/mol
InChI Key: JLIGZSJZJZTUMK-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-fluoronicotinamide is a halogenated nicotinamide derivative characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and an ethylamide group at the pyridine nitrogen. This compound is of interest in pharmaceutical and agrochemical research due to the combined electronic effects of bromine (electron-withdrawing) and fluorine (high electronegativity), which may enhance its binding affinity in target interactions.

Properties

IUPAC Name

5-bromo-N-ethyl-2-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-2-11-8(13)6-3-5(9)4-12-7(6)10/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIGZSJZJZTUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-fluoronicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-fluoropyridine.

    Ethylation: The nitrogen atom of the pyridine ring is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The resulting intermediate is then subjected to amidation using an appropriate amide-forming reagent, such as thionyl chloride, followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production methods for 5-Bromo-N-ethyl-2-fluoronicotinamide may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-fluoronicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-ethyl-2-fluoronicotinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-2-fluoronicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by mimicking the structure of nicotinamide, thereby interfering with their normal function. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-Bromo-N-ethyl-2-fluoronicotinamide and related compounds:

Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
5-Bromo-N-ethyl-2-fluoronicotinamide Br (5), F (2), N-ethylamide (1) Amide ~237.03 (calculated) Potential kinase inhibitor; improved solubility N/A
Methyl 5-bromo-2-fluoronicotinate Br (5), F (2), methyl ester (1) Ester 234.00 (exact) Intermediate for fluorinated APIs; lower polarity 931105-37-2
Methyl 5-bromo-2-chloronicotinate Br (5), Cl (2), methyl ester (1) Ester 250.45 (exact) Higher stability due to Cl; agrochemical precursor 78686-79-0
5-Bromo-2-fluoronicotinonitrile Br (5), F (2), nitrile (1) Nitrile 200.99 (exact) Reactive intermediate; used in cross-coupling reactions 1256821-83-6
5-Bromo-2-morpholinonicotinic acid Br (5), morpholino (2), COOH (1) Carboxylic acid 303.12 (exact) Chelating agent; metal coordination studies BD201932

Key Differences and Implications

Functional Group Effects Amide vs. Ester/Carboxylic Acid: The ethylamide group in the target compound enhances hydrogen-bonding capacity compared to ester or carboxylic acid analogs (e.g., Methyl 5-bromo-2-fluoronicotinate). This may improve bioavailability and target selectivity in drug design . Nitrile vs. Amide: The nitrile group in 5-Bromo-2-fluoronicotinonitrile increases electrophilicity, making it suitable for Suzuki-Miyaura couplings, whereas the amide in the target compound offers metabolic stability .

Halogen Substitution (F vs. Cl)

  • Fluorine at position 2 (target compound) introduces stronger electronegativity and smaller atomic radius compared to chlorine (e.g., Methyl 5-bromo-2-chloronicotinate). This may reduce steric hindrance and improve binding to electron-rich biological targets .

Solubility and Stability

  • The ethylamide group in the target compound likely improves water solubility compared to methyl ester analogs. However, ester derivatives (e.g., Methyl 5-bromo-2-fluoronicotinate) are more lipophilic, favoring membrane permeability .

Biological Activity

5-Bromo-N-ethyl-2-fluoronicotinamide is a heterocyclic organic compound that belongs to the class of nicotinamides. Its unique structure, characterized by a bromine atom at the 5th position, an ethyl group at the nitrogen atom, and a fluorine atom at the 2nd position of the nicotinamide ring, contributes to its biological activity and potential applications in medicinal chemistry.

The synthesis of 5-Bromo-N-ethyl-2-fluoronicotinamide typically involves several steps:

  • Starting Material : The process begins with 5-bromo-2-fluoropyridine.
  • Ethylation : The nitrogen atom of the pyridine ring is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
  • Amidation : The resulting intermediate undergoes amidation with an appropriate amide-forming reagent, often thionyl chloride, followed by reaction with ammonia or an amine.

This compound is notable for its potential interactions with various biological targets, making it valuable in research focused on enzyme inhibition and receptor binding due to its structural similarity to nicotinamide .

The biological activity of 5-Bromo-N-ethyl-2-fluoronicotinamide is primarily attributed to its ability to mimic nicotinamide, allowing it to interact with specific enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by competing with natural substrates.
  • Receptor Binding : It can bind to receptors involved in various biochemical pathways, potentially modulating their activity.

These mechanisms suggest that 5-Bromo-N-ethyl-2-fluoronicotinamide could influence metabolic processes and signal transduction pathways, which are critical in therapeutic contexts .

In Vitro Studies

Research has demonstrated that compounds similar to 5-Bromo-N-ethyl-2-fluoronicotinamide exhibit significant biological activities, including:

  • Antitumor Effects : Some studies have shown that related compounds can inhibit tumor growth by interfering with cancer cell metabolism.
  • Antimicrobial Properties : The structural features of these compounds often correlate with antimicrobial activity against various pathogens.

Table 1 summarizes findings from selected studies on related compounds:

CompoundBiological ActivityReference
5-Bromo-N,N-diethyl-2-fluoronicotinamideEnzyme inhibition
ClofarabineAntitumor activity
5-BromonicotinamideAntimicrobial effects

Case Studies

A notable case study involved the use of a structurally similar compound in cancer therapy. The compound was found to significantly reduce tumor size in preclinical models by targeting metabolic pathways crucial for cancer cell survival. This highlights the potential of derivatives like 5-Bromo-N-ethyl-2-fluoronicotinamide in developing new therapeutic agents .

Comparison with Similar Compounds

When compared to other nicotinamide derivatives, 5-Bromo-N-ethyl-2-fluoronicotinamide exhibits distinct biological properties due to its specific substitution pattern. For example:

Compound NameKey FeaturesBiological Activity
5-Bromo-N,N-diethyl-2-fluoronicotinamideTwo ethyl groups; increased lipophilicityEnhanced membrane permeability
5-BromonicotinamideLacks fluorine; different reactivity profileLower enzyme inhibition

This comparison illustrates how slight modifications in chemical structure can lead to significant differences in biological activity and therapeutic potential .

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